molecular formula C23H23ClN2O3 B333276 4-{[4-(ALLYLOXY)-3-CHLORO-5-ETHOXYPHENYL]METHYLENE}-5-METHYL-2-(3-METHYLPHENYL)-2,4-DIHYDRO-3H-PYRAZOL-3-ONE

4-{[4-(ALLYLOXY)-3-CHLORO-5-ETHOXYPHENYL]METHYLENE}-5-METHYL-2-(3-METHYLPHENYL)-2,4-DIHYDRO-3H-PYRAZOL-3-ONE

Cat. No.: B333276
M. Wt: 410.9 g/mol
InChI Key: PNPFRVBGVWWTNK-XDHOZWIPSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[4-(ALLYLOXY)-3-CHLORO-5-ETHOXYPHENYL]METHYLENE}-5-METHYL-2-(3-METHYLPHENYL)-2,4-DIHYDRO-3H-PYRAZOL-3-ONE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an allyloxy group, a chloro group, and an ethoxybenzylidene moiety, making it a subject of interest for chemists and researchers.

Preparation Methods

The synthesis of 4-{[4-(ALLYLOXY)-3-CHLORO-5-ETHOXYPHENYL]METHYLENE}-5-METHYL-2-(3-METHYLPHENYL)-2,4-DIHYDRO-3H-PYRAZOL-3-ONE typically involves multiple steps, including the formation of intermediate compoundsIndustrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

    Addition: The allyloxy group can participate in addition reactions with electrophiles.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to drive the reactions to completion .

Scientific Research Applications

4-{[4-(ALLYLOXY)-3-CHLORO-5-ETHOXYPHENYL]METHYLENE}-5-METHYL-2-(3-METHYLPHENYL)-2,4-DIHYDRO-3H-PYRAZOL-3-ONE has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 4-{[4-(ALLYLOXY)-3-CHLORO-5-ETHOXYPHENYL]METHYLENE}-5-METHYL-2-(3-METHYLPHENYL)-2,4-DIHYDRO-3H-PYRAZOL-3-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar compounds to 4-{[4-(ALLYLOXY)-3-CHLORO-5-ETHOXYPHENYL]METHYLENE}-5-METHYL-2-(3-METHYLPHENYL)-2,4-DIHYDRO-3H-PYRAZOL-3-ONE include:

    4-(allyloxy)-3-chloro-5-ethoxybenzaldehyde: Shares similar functional groups but differs in its aldehyde moiety.

    4-((4-(allyloxy)benzyl)oxy)-3-methylphenylacetic acid: Contains a similar allyloxy group but has a different core structure.

    4-(allyloxy)-3-chloro-5-ethoxybenzyl alcohol: Similar in structure but with an alcohol group instead of the pyrazol-3-one moiety.

Properties

Molecular Formula

C23H23ClN2O3

Molecular Weight

410.9 g/mol

IUPAC Name

(4E)-4-[(3-chloro-5-ethoxy-4-prop-2-enoxyphenyl)methylidene]-5-methyl-2-(3-methylphenyl)pyrazol-3-one

InChI

InChI=1S/C23H23ClN2O3/c1-5-10-29-22-20(24)13-17(14-21(22)28-6-2)12-19-16(4)25-26(23(19)27)18-9-7-8-15(3)11-18/h5,7-9,11-14H,1,6,10H2,2-4H3/b19-12+

InChI Key

PNPFRVBGVWWTNK-XDHOZWIPSA-N

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=C/2\C(=NN(C2=O)C3=CC=CC(=C3)C)C)Cl)OCC=C

SMILES

CCOC1=C(C(=CC(=C1)C=C2C(=NN(C2=O)C3=CC=CC(=C3)C)C)Cl)OCC=C

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=C2C(=NN(C2=O)C3=CC=CC(=C3)C)C)Cl)OCC=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.